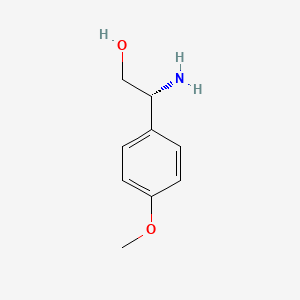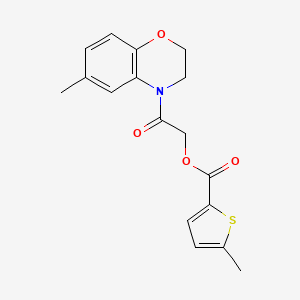
2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as CBPin, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in chemical synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, including variations of the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, has been studied for their inhibitory activity against serine proteases like thrombin. These compounds exhibit interesting coordination properties in both solid state and solution, including weak N–B coordination (Spencer et al., 2002).
- A scalable process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane has been developed, highlighting its utility as a general propargylation reagent. This process solves issues related to borolane “ate” equilibration and protonolysis in production (Fandrick et al., 2012).
Development of New Chemical Entities
- The compound has been used in the development of a new building block for synthesizing silicon-based drugs and odorants, as demonstrated by the alternative synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).
- Research includes the synthesis of pinacolylboronate-substituted stilbenes, utilized in the synthesis of boron-capped polyenes. These compounds are potential intermediates for creating new materials for LCD technology and could have therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Electrochemical and Physical Properties
- Electrochemical properties of similar sulfur-containing organoboron compounds have been analyzed, indicating a lower oxidation potential for organoborates compared to organoboranes. These properties are relevant for synthesizing selectively substituted products (Tanigawa et al., 2016).
- The crystal structure of related dioxaborolane compounds has been studied, providing insights into the molecular configuration and potential applications in various chemical reactions (Seeger & Heller, 1985).
Applications in Polymerization and Catalysis
- The catalyst-transfer Suzuki-Miyaura coupling polymerization of related dioxaborolane compounds has been investigated, leading to the synthesis of polymers with narrow molecular weight distribution and high regioregularity. This has implications for precision synthesis in polymer chemistry (Yokozawa et al., 2011).
Eigenschaften
IUPAC Name |
2-(cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO2/c1-9(2)10(3,4)13-11(12-9)7-8-5-6-8/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCSBDUMOFSIDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)

![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2358537.png)


![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)


![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)
![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)
![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)